molecular formula C8H12F3NO B15241416 2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide

2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide

Cat. No.: B15241416
M. Wt: 195.18 g/mol
InChI Key: OBEGWWJXZWDKGO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide is an organic compound with the molecular formula C8H12F3NO and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of trifluoromethyl and pent-4-en-1-yl groups attached to an acetamide backbone. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with N-methyl-N-(pent-4-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted acetamides .

Scientific Research Applications

2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-methyl-N-(pent-4-en-1-yl)acetamide is unique due to the presence of both trifluoromethyl and pent-4-en-1-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-pent-4-enylacetamide

InChI

InChI=1S/C8H12F3NO/c1-3-4-5-6-12(2)7(13)8(9,10)11/h3H,1,4-6H2,2H3

InChI Key

OBEGWWJXZWDKGO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)C(=O)C(F)(F)F

Origin of Product

United States

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